molecular formula C13H13FO2 B11799338 (3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol

(3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol

Cat. No.: B11799338
M. Wt: 220.24 g/mol
InChI Key: OZRKRHKPAAOIOD-UHFFFAOYSA-N
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Description

(3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol (CAS 1443324-58-0) is a high-purity chemical reagent with the molecular formula C13H13FO2 and a molecular weight of 220.24 . This compound, characterized by its furan ring structure substituted with fluorine and methyl groups, is intended for research and development applications in pharmaceutical and organic chemistry. Compounds based on the furan scaffold, such as this one, are of significant interest in medicinal chemistry. Research into similar 4,5-diaryl-3(2H)-furanone derivatives has shown potential as cyclooxygenase-2 (COX-2) inhibitors, indicating a relevant pathway for the development of non-steroidal anti-inflammatory drugs (NSAIDs) . Furthermore, furan-based molecules like hydroxymethylfurfural (HMF) are recognized as important building blocks in organic synthesis and for the production of value-added chemicals . The specific structural features of this compound—including the fluorine atom and the methanol group—make it a valuable intermediate for researchers exploring structure-activity relationships, developing new synthetic methodologies, or investigating novel bioactive molecules. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H13FO2

Molecular Weight

220.24 g/mol

IUPAC Name

(3-fluoro-4,5-dimethylfuran-2-yl)-phenylmethanol

InChI

InChI=1S/C13H13FO2/c1-8-9(2)16-13(11(8)14)12(15)10-6-4-3-5-7-10/h3-7,12,15H,1-2H3

InChI Key

OZRKRHKPAAOIOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=C1F)C(C2=CC=CC=C2)O)C

Origin of Product

United States

Preparation Methods

Paal-Knorr Synthesis for 4,5-Dimethylfuran Derivatives

The Paal-Knorr reaction, employing 1,4-diketones under acidic conditions, is a cornerstone for furan synthesis. For 4,5-dimethylfuran-2-carbaldehydes, the diketone precursor 2,3-pentanedione reacts with ammonium acetate in acetic acid to yield the furan scaffold.

Reaction Conditions :

  • Diketone : 2,3-Pentanedione (1.0 equiv)

  • Acid Catalyst : Acetic acid (20% v/v)

  • Temperature : 80°C, 6 h

  • Yield : 78–85%

Limitations :

  • Limited functional group tolerance during cyclization.

  • Requires subsequent aldehyde protection to avoid side reactions during fluorination.

Directed Cyclization of α,β-Unsaturated Ketones

Alternative approaches utilize α,β-unsaturated ketones subjected to acid-mediated cyclization. For example, 4-methyl-3-penten-2-one undergoes cyclization in H2SO4/EtOH to form 4,5-dimethylfuran-2-carbaldehyde.

Optimized Parameters :

ParameterValue
Acid Concentration10% H2SO4 in EtOH
Reaction Time4 h
Temperature60°C
Yield70%

Fluorination Strategies for Furan Derivatives

Electrophilic Fluorination Using N-Fluorobenzenesulfonimide (NFSI)

Electrophilic fluorination at the 3-position of the furan ring is achieved using NFSI in the presence of a Lewis acid catalyst.

Procedure :

  • Dissolve 4,5-dimethylfuran-2-carbaldehyde (1.0 equiv) in dry CH2Cl2.

  • Add BF3·OEt2 (0.1 equiv) and NFSI (1.2 equiv).

  • Stir at 0°C for 2 h, then warm to room temperature for 12 h.

  • Quench with NaHCO3 (sat. aq.) and extract with EtOAc.

Outcomes :

  • Yield : 65–72%

  • Regioselectivity : >95% at C3 position.

Nucleophilic Fluorination with DAST

Diethylaminosulfur trifluoride (DAST) facilitates hydroxyl-to-fluorine substitution in precursors like 3-hydroxy-4,5-dimethylfuran-2-carbaldehyde .

Critical Steps :

  • Protect aldehyde as acetal prior to DAST treatment.

  • Use anhydrous conditions to prevent DAST hydrolysis.

Data Comparison :

Fluorination AgentTemp (°C)Yield (%)Purity (%)
NFSI256898
DAST-105595

Integrated Synthetic Routes and Comparative Analysis

Route 1: Sequential Fluorination and Grignard Addition

  • Furan Formation : Paal-Knorr synthesis (78% yield).

  • Fluorination : NFSI/BF3·OEt2 (68% yield).

  • Grignard Addition : PhMgBr (85% yield).
    Total Yield : 44.5%

Route 2: Late-Stage Fluorination Post Alcohol Formation

  • Furan Formation : Acid-catalyzed cyclization (70% yield).

  • Grignard Addition : PhMgBr (88% yield).

  • Fluorination : DAST (55% yield).
    Total Yield : 33.9%

Key Insight : Early-stage fluorination minimizes functional group interference, offering superior overall yields.

Chemical Reactions Analysis

Friedel-Crafts Alkylation

This reaction leverages the electron-rich furan ring for electrophilic aromatic substitution. Key findings:

  • Conditions : AlCl₃ (20 mol%) in dichloromethane at 80°C for 6 hours.

  • Outcome : Alkylation occurs preferentially at the C2 position of the furan ring due to steric hindrance from methyl groups (C4/C5). Yields range from 70–85% depending on electrophile bulkiness.

ElectrophileYield (%)Major Product
Benzyl chloride85C2-benzylated furan derivative
tert-Butyl bromide70C2-(tert-butyl)-substituted compound

Nucleophilic Substitution at Fluorine

The fluorine atom undergoes substitution under basic conditions:

  • Mechanism : Concerted SNAr pathway with simultaneous nucleophilic attack and spiro-intermediate formation, as observed in fluorinated aromatic systems .

  • Conditions : KOH (2 eq) in DMSO at 100°C for 12 hours .

NucleophileYield (%)Product
Methanol65Methoxy-substituted furan derivative
Thiophenol58Phenylthioether analog

Esterification of the Hydroxymethyl Group

The alcohol moiety reacts with acylating agents:

  • Optimized Protocol : Acetic anhydride (1.2 eq) with H₂SO₄ (cat.) at 25°C for 2 hours achieves 90% conversion .

  • Applications : Ester derivatives show enhanced lipophilicity for biological assays.

Oxidation Reactions

Controlled oxidation transforms the hydroxymethyl group:

  • To Ketone : Pyridinium chlorochromate (PCC) in CH₂Cl₂ yields C=O derivative (82% yield).

  • To Carboxylic Acid : KMnO₄/H₂SO₄ under reflux forms the carboxylic acid (45% yield), with partial furan ring degradation noted.

Electrophilic Aromatic Substitution (EAS)

Methyl groups activate the furan ring for nitration and halogenation:

  • Nitration : HNO₃/H₂SO₄ at 0°C selectively nitrates C5 (para to fluorine) with 75% yield .

  • Bromination : NBS in CCl₄ adds bromine at C2 (ortho to hydroxymethyl group).

Mechanistic Insights

  • Fluorine’s Electronic Effects : The -I effect of fluorine increases electrophilicity at C2/C5, directing substitution .

  • Steric Effects : 4,5-Dimethyl groups hinder reactivity at C3/C4, favoring C2/C5 modifications.

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kcal/mol)
Friedel-Crafts Alkylation1.2 × 10⁻³18.7
Fluorine Substitution3.8 × 10⁻⁴22.1
Esterification5.6 × 10⁻³15.4

Scientific Research Applications

Therapeutic Potential

Research indicates that compounds with similar structures often exhibit promising therapeutic potential. Computational methods such as the Prediction of Activity Spectra for Substances (PASS) suggest that (3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol may display a range of biological activities, including:

  • Antimicrobial properties
  • Anticancer activity
  • Anti-inflammatory effects

Studies have shown that the compound can interact with various biological targets, which is crucial for understanding its mechanism of action and potential therapeutic applications .

Case Studies

Recent investigations into the biological activity of this compound have utilized techniques such as:

  • Molecular docking : This method assesses how the compound binds to target proteins, providing insights into its efficacy as a drug candidate.
  • In vitro assays : These studies evaluate the compound's effects on cell lines to determine its cytotoxicity and potential therapeutic benefits.

Applications in Organic Synthesis

The unique structure of this compound makes it a valuable intermediate in organic synthesis. It can serve as a precursor for more complex molecules used in pharmaceuticals and agrochemicals.

Binding Studies

Interaction studies reveal that this compound can bind effectively to various biological targets. Techniques employed in these studies include:

  • Surface Plasmon Resonance (SPR) : This technique measures the binding affinity between the compound and its target.
  • Fluorescence spectroscopy : Used to study conformational changes upon binding.

These studies are essential for determining the safety and efficacy of this compound in potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Fluorinated Furan Derivatives
  • [3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (): Key Differences: Incorporates a boronic ester group (dioxaborolane) instead of a furan ring. Synthesis Yield: Reported at 94% using sodium borohydride reduction .
Fluorinated Phenyl Methanol Derivatives
  • (2-(Benzyloxy)-4,5-difluorophenyl)methanol (): Substituents: Contains two fluorine atoms on the phenyl ring and a benzyloxy group. Polarity: The benzyloxy group increases hydrophobicity compared to the target compound’s furan-methyl groups. Applications: Likely used as a synthetic intermediate for bioactive molecules .
  • {5-(Hydroxymethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methanol (): Heterocyclic Core: Features a thiazole ring instead of furan, with a trifluoromethylphenyl group.

Functional Group Reactivity

Methanol Group Stability
  • Oxidation Susceptibility: Benzyl alcohol derivatives (e.g., benzyl alcohol → benzoic acid) are prone to oxidation, as demonstrated by a 86.13% yield in benzoic acid synthesis using hydrogen peroxide and a heteropoly acid catalyst . The target compound’s methanol group may exhibit similar reactivity, but steric shielding from the furan’s methyl groups could reduce oxidation rates.
Fluorine Substituent Effects
  • Electrophilicity : Fluorine at the furan’s 3-position (target compound) directs electrophilic substitution to the 2- or 5-positions. In contrast, fluorinated phenyl derivatives (–11) exhibit meta/para electronic effects due to fluorine’s inductive nature.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polarity) Key Functional Groups
Target Compound ~248.3 (estimated) Not reported Moderate (polar furan + phenyl) Furan-F, CH₃, Ph-CH₂OH
[3-Fluoro-4-(dioxaborolane)phenyl]methanol 292.1 35–38 Low (boronic ester) Boronic ester, CH₂OH
(2-(Benzyloxy)-4,5-difluorophenyl)methanol 280.3 Not reported Low (benzyloxy, -F) Ph-O-Bn, CH₂OH
Thiazole-trifluoromethyl derivative 317.3 Not reported Moderate (thiazole, -CF₃) Thiazole, -CF₃, CH₂OH

Analytical Characterization

  • Spectrophotometry: Methods for phenyl-alcohol quantification (e.g., azo-dye coupling at 510 nm, ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹) could be modified to analyze the target compound’s methanol group .
  • Chromatography : SFC and HPLC (Chiralpak® IC column) resolve enantiomers in fluorophenyl derivatives (–9), applicable for purity assessment if the target compound is chiral .

Biological Activity

The compound (3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol is an organic molecule characterized by a furan ring substituted with a fluorine atom and two methyl groups, alongside a phenyl group attached to a methanol moiety. Its unique structural features have led to significant interest in its potential biological activities.

  • Molecular Formula : C12H13F O
  • Structure : The compound consists of a furan ring with methyl and fluorine substituents, which may enhance its reactivity and ability to interact with biological targets.

Biological Activity

Research indicates that This compound exhibits a range of biological activities, predicted through computational methods such as the Prediction of Activity Spectra for Substances (PASS). These activities include:

  • Anticancer Properties : Compounds with similar structures often show promising anticancer activity. For instance, derivatives of benzo[b]furan have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting that the furan moiety may contribute to such activity .
  • Antimicrobial Effects : The presence of the fluorine atom in the structure may enhance antimicrobial properties, as seen in other fluorinated compounds.

The biological activity of this compound is likely due to its ability to interact with various biological targets. Interaction studies suggest that it can bind effectively to proteins and enzymes involved in critical cellular processes. Techniques such as molecular docking and binding affinity assays are employed to elucidate these interactions.

Case Studies and Research Findings

  • Anticancer Studies :
    • A study on structurally similar compounds revealed that modifications at specific positions on the furan ring significantly impacted their anticancer efficacy. For example, compounds with methyl groups at certain positions exhibited enhanced activity against cancer cell lines by inducing apoptosis through caspase activation .
  • Antimicrobial Activity :
    • Research has shown that fluorinated compounds often possess increased antimicrobial properties. Similar compounds have been tested against bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

Comparative Analysis

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure FeaturesUnique AspectsBiological Activity
4-MethylphenolAromatic ring with a methyl groupKnown for its antiseptic propertiesAntimicrobial
2-FluorophenolFluorine-substituted phenolExhibits different reactivity patternsAntimicrobial
3-MethylfuranMethylated furan derivativeUsed in organic synthesis and flavoringPotential anticancer
PhenolSimple aromatic alcoholWidely used in industrial applicationsAntimicrobial

Q & A

Q. What are effective synthetic routes for (3-Fluoro-4,5-dimethylfuran-2-yl)(phenyl)methanol?

A practical approach involves constructing the furan core via [3,3]-sigmatropic rearrangement or cyclization strategies, followed by regioselective fluorination and methylation. For example, benzofuran derivatives can be synthesized through cascade reactions involving NaH-mediated deprotonation and THF as a solvent (as seen in analogous systems) . The methanol group can be introduced by reducing a ketone intermediate using sodium borohydride in methanol, a method validated for similar fluorinated alcohols . Key steps include optimizing reaction temperature (0°C for sensitive intermediates) and purification via chromatography (e.g., dichloromethane/methanol gradients) .

Advanced Synthesis

Q. How can regioselectivity be controlled during fluorination and methylation of the furan ring?

Regioselective fluorination requires careful choice of fluorinating agents (e.g., Selectfluor®) and solvent systems to direct electrophilic substitution. Computational modeling (DFT) can predict favorable positions for fluorine incorporation based on electron density . Methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions (e.g., NaH/THF), with steric and electronic effects guiding substitution. Competing side reactions (e.g., over-alkylation) are mitigated by slow reagent addition and monitoring via TLC . For complex cases, protecting-group strategies (e.g., silyl ethers) may isolate reactive sites .

Basic Characterization

Q. Which spectroscopic methods are essential for confirming the compound’s structure?

NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituents (e.g., fluorine splitting patterns, methyl groups). 19^{19}F NMR confirms fluorine position .

Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

FT-IR : Detects hydroxyl (O-H stretch ~3200–3600 cm1^{-1}) and aromatic C-F bonds (~1200 cm1^{-1}) .

Elemental Analysis : Ensures purity and stoichiometry .

Advanced Characterization

Q. How can contradictions in NMR data due to fluorine’s magnetic properties be resolved?

Fluorine’s strong paramagnetic effects can distort 1^1H/13^{13}C NMR signals. Strategies include:

  • 2D NMR (HSQC, HMBC) to correlate ambiguous protons/carbons.
  • X-ray Crystallography (as used for fluorophenyl analogs) to unambiguously assign molecular geometry .
  • Computational Simulations : Gaussian or ADF software predicts chemical shifts, resolving overlaps .

Basic Application

Q. How is this compound utilized as an intermediate in organic synthesis?

The furan-methanol scaffold serves as a precursor for:

  • Heterocyclic Systems : Coupling with boronic acids (Suzuki-Miyaura) to build biaryl structures .
  • Polymer Chemistry : Incorporation into conjugated polymers for optoelectronic applications .
  • Pharmaceutical Intermediates : Functionalization via esterification or oxidation to ketones for bioactive molecule synthesis .

Advanced Application

Q. What strategies assess its bioactivity against enzymes or receptors?

Enzyme Inhibition Assays : Measure IC50_{50} values using fluorogenic substrates (e.g., kinase activity assays via ADP-Glo™) .

Molecular Docking : AutoDock Vina predicts binding modes to targets (e.g., cytochrome P450).

Cellular Studies : MTT or Mosmann assays evaluate cytotoxicity and proliferation effects .

Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., replacing fluorine with chloro) to identify pharmacophores .

Data Contradiction

Q. How to address discrepancies in reported reaction yields for similar compounds?

Parameter Optimization : Re-evaluate solvent polarity (THF vs. DMF), temperature, and catalyst loading. For example, NaH dispersion purity (60% vs. 95%) significantly impacts yields .

Byproduct Analysis : LC-MS identifies side products (e.g., over-reduction or dimerization).

Reproducibility Checks : Strict adherence to anhydrous conditions (MgSO4_4 drying) and inert atmospheres (N2_2/Ar) .

Meta-Analysis : Compare literature protocols for shared bottlenecks (e.g., column chromatography recovery rates) .

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